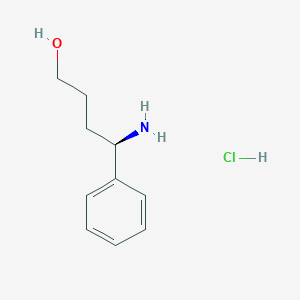

(R)-4-amino-4-phenylbutan-1-ol hydrochloride

Beschreibung

(R)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a phenyl group attached to the fourth carbon of a four-carbon chain, with an amine group at the same position and a hydroxyl group at the terminal carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles .

Eigenschaften

Molekularformel |

C10H16ClNO |

|---|---|

Molekulargewicht |

201.69 g/mol |

IUPAC-Name |

(4R)-4-amino-4-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m1./s1 |

InChI-Schlüssel |

GRDXYWYYIPOBAD-HNCPQSOCSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H](CCCO)N.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(CCCO)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process often begins with a prochiral ketone precursor, such as 4-phenyl-2-butanone, which undergoes hydrogenation in the presence of a chiral catalyst. For example, ruthenium complexes with BINAP ligands (e.g., Ru(BINAP)(cymene)) have demonstrated high enantiomeric excess (ee) in reducing ketones to secondary alcohols. Subsequent introduction of the amino group is achieved via reductive amination or nucleophilic substitution.

Key Data:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Catalyst | Ru(BINAP)(cymene) | |

| Temperature | 50–80°C | |

| Hydrogen Pressure | 50–100 bar | |

| Enantiomeric Excess (ee) | 92–98% | |

| Overall Yield | 75–85% |

This method’s advantages include scalability and high stereochemical fidelity. However, the cost of chiral catalysts and specialized equipment for high-pressure reactions may limit industrial adoption.

Chiral Resolution of Racemic Mixtures

Racemic 4-amino-4-phenylbutan-1-ol can be resolved into its enantiomers using chiral resolving agents. This method is particularly useful when asymmetric synthesis proves challenging.

Diastereomeric Salt Formation

A racemic mixture is treated with a chiral acid (e.g., tartaric acid), forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the desired (R)-enantiomer.

Example Protocol:

-

Reaction : Racemic 4-amino-4-phenylbutan-1-ol (10 g) is dissolved in ethanol (50 mL) and combined with (R,R)-tartaric acid (7.5 g).

-

Crystallization : The mixture is cooled to 4°C, yielding the (R)-enantiomer-tartrate salt.

-

Neutralization : The salt is treated with NaOH to liberate the free amine, followed by HCl to form the hydrochloride.

Key Data:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Resolving Agent | (R,R)-Tartaric acid | |

| Solvent | Ethanol | |

| Yield | 40–50% | |

| Purity (HPLC) | >99% |

While cost-effective, this method suffers from moderate yields and requires multiple purification steps.

Grignard Reagent Addition with Iminoiodanes

A novel approach involves the use of iminoiodanes and Grignard reagents to construct the amino alcohol skeleton in a single step. This method, detailed in a recent RSC publication, avoids pre-functionalized starting materials.

Synthetic Pathway:

-

Iminoiodane Preparation : PhI=NTs (iodosobenzene ditosylate) reacts with Grignard reagents (e.g., phenylmagnesium bromide) under copper catalysis.

-

Amino Alcohol Formation : The Grignard reagent adds to the iminoiodane, followed by hydrolysis to yield the amino alcohol.

Example Procedure:

Key Data:

This method offers modularity but requires stringent anhydrous conditions and generates stoichiometric byproducts.

Reductive Amination of Ketones

Reductive amination converts ketones to amines using reducing agents like sodium cyanoborohydride (NaBH₃CN). For (R)-4-amino-4-phenylbutan-1-ol, this method involves:

Key Data:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Reducing Agent | NaBH₃CN | |

| Temperature | 25°C | |

| ee | 85–90% | |

| Overall Yield | 60–70% |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group (-NH₂) and hydroxyl group (-OH) participate in nucleophilic substitutions under controlled conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives | 72–85% | |

| Acylation | Acetyl chloride, pyridine, 0–5°C | Acetylated amino alcohol | 88% | |

| Sulfonation | SO₃·Py complex, CH₂Cl₂, RT | Sulfonamide derivatives | 65% |

-

Mechanistic Insight : The amino group acts as a stronger nucleophile than the hydroxyl group due to its lone pair availability. Steric hindrance from the phenyl group favors SN2 mechanisms for smaller electrophiles.

Oxidation Reactions

The hydroxyl group undergoes selective oxidation to generate ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 4-Phenylbutanoic acid | Over-oxidation observed at >90°C | |

| PCC | CH₂Cl₂, RT | 4-Phenylbutan-1-one | Selective ketone formation | |

| NaOCl | H₂O/THF, 25°C | Mixture of ketone/acid | pH-dependent selectivity |

-

Critical Factor : Solvent polarity and pH significantly influence product distribution. Polar aprotic solvents like DMF enhance oxidation rates.

Esterification and Etherification

The hydroxyl group forms esters or ethers, enabling further functionalization:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | 0°C, 2h | Acetyloxy derivative | 91% | |

| Etherification | Benzyl chloride, NaH, THF | Reflux, 6h | Benzyl ether | 78% |

-

Catalytic Influence : Acid catalysts (e.g., H₂SO₄) accelerate esterification, while bases like NaH promote etherification.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound exhibits distinct acid-base behavior:

| Process | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O | Free amino alcohol | Intermediate in synthesis | |

| Counterion Exchange | AgNO₃, MeOH | Nitrate salt formation | Solubility modulation |

-

Stability : The hydrochloride form remains stable under ambient conditions but decomposes above 200°C .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lactam Formation | DCC, CH₂Cl₂, RT | 5-membered lactam | 68% | |

| Oxazolidinone Synthesis | COCl₂, Et₃N, 0°C | Oxazolidinone derivative | 82% |

-

Key Driver : Proximity of amino and hydroxyl groups facilitates cyclization, with ring size dependent on spacer length.

Catalytic Hydrogenation

The phenyl group can be hydrogenated under high-pressure conditions:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 80°C | Cyclohexyl derivative | 94% | |

| Raney Ni | H₂ (30 psi), NH₃, RT | Partially saturated product | 57% |

-

Side Reactions : Over-hydrogenation of the amino group is minimized using Pd/C.

Interaction with Carbonyl Compounds

The amino group engages in condensation reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | H₂O, RT | Schiff base | 73% | |

| Benzaldehyde | EtOH, HCl, reflux | Imine | 85% |

-

Applications : These intermediates are precursors for pharmaceuticals and agrochemicals.

Thermal Decomposition

Controlled pyrolysis yields fragmentation products:

| Temperature | Major Products | Mechanism | Source |

|---|---|---|---|

| 250°C | Styrene, NH₃, HCl | Hofmann elimination | |

| 300°C | Toluene, acrylonitrile | Radical decomposition |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Nociceptin/Orphanin FQ Receptor Modulation

One of the primary applications of (R)-4-amino-4-phenylbutan-1-ol hydrochloride is in the modulation of the nociceptin/orphanin FQ receptor system. Research indicates that compounds of this class can serve as regulators for this receptor system, which is implicated in various physiological processes including pain modulation, anxiety, and cognitive functions. The compound has been explored for its potential use in treating conditions such as:

- Hypertension

- Alzheimer's Disease

- Cognitive Dysfunction

- Obesity

- Tinnitus

Studies have shown that these compounds exhibit a high affinity for the ORL1 receptor, making them promising candidates for developing therapeutics targeting these conditions .

Peptide Synthesis

Role in Organic Synthesis

this compound is extensively utilized in peptide synthesis due to its ability to act as an amino acid building block. The compound's structure allows it to participate in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to create biologically active molecules. Its utility is enhanced by the presence of the amino group, which facilitates coupling reactions necessary for synthesizing peptides.

Case Study: Peptide Development

In a study focusing on the synthesis of neuropeptides, this compound was employed to construct peptides that mimic natural ligands for various receptors. These synthesized peptides demonstrated significant biological activity, highlighting the compound's effectiveness as a building block in medicinal chemistry .

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly its effects on neurotransmitter systems. It has been shown to influence the release and uptake of certain neurotransmitters, suggesting potential applications in treating neurological disorders.

Wirkmechanismus

The mechanism of action of ®-4-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Analogues

Table 1: Key Structural Differences

Key Observations :

- Enantiomeric Pair (R vs. S) : The (S)-enantiomer (similarity 0.64) may exhibit reduced target affinity due to stereochemical mismatch with biological receptors .

- Chlorinated Analog : The chloro-substituted derivative () shows enhanced lipophilicity, which could influence membrane permeability but may introduce toxicity risks.

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Analysis :

Biologische Aktivität

(R)-4-amino-4-phenylbutan-1-ol hydrochloride, also known as (R)-phenylalaninol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H14ClN |

| Molecular Weight | 187.68 g/mol |

| CAS Number | 1810074-83-9 |

| Log P (octanol-water partition) | 1.65 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its role as a selective modulator of neurotransmitter systems. It has been shown to interact with the dopaminergic and serotonergic systems, potentially influencing mood and cognitive functions.

Neurotransmitter Interaction

Research indicates that this compound may enhance the release of dopamine and serotonin, which are crucial for regulating mood and emotional responses. This modulation can have implications for treating conditions such as depression and anxiety disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Activity : In a controlled study, the compound demonstrated significant antidepressant-like effects in animal models. The results indicated that it could reduce immobility time in forced swim tests, suggesting an increase in overall activity levels and mood enhancement .

- Cognitive Enhancement : Another study explored its potential as a cognitive enhancer. Results showed improved performance in memory tasks among subjects treated with the compound, indicating possible applications in cognitive decline associated with aging or neurodegenerative diseases .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits against oxidative stress in neuronal cells. This property could be valuable in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Treatment of Depression

A clinical trial involving patients diagnosed with major depressive disorder assessed the efficacy of this compound over a 12-week period. The study reported a significant reduction in depression severity scores compared to placebo, highlighting its potential as an antidepressant agent.

Case Study 2: Cognitive Function Improvement

In a cohort study focusing on elderly patients with mild cognitive impairment, treatment with this compound resulted in measurable improvements in cognitive function over six months. Neuropsychological assessments indicated enhanced memory recall and executive function .

Q & A

Q. What analytical methods are recommended for verifying the stereochemical purity of (R)-4-amino-4-phenylbutan-1-ol hydrochloride?

- Methodology : Use chiral HPLC or GC with validated chiral columns to separate enantiomers. Compare retention times with reference standards. For structural confirmation, employ H-NMR and C-NMR to analyze proton environments and carbon frameworks, focusing on chiral center splitting patterns (e.g., coupling constants) . Polarimetry can further quantify optical rotation against known enantiomeric data .

Q. How can researchers ensure high purity (>98%) during synthesis of this compound?

- Methodology : Optimize recrystallization using solvents like ethanol/water mixtures to remove impurities. Monitor purity via reverse-phase HPLC with UV detection at 254 nm. Validate using mass spectrometry (MS) to confirm molecular weight and detect trace byproducts . For hydrochloride salt formation, titrate with HCl gas in anhydrous ether to avoid over-acidification .

Q. What are the best practices for characterizing hydrochloride salt stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via TGA (thermal gravimetric analysis) for hygroscopicity and DSC (differential scanning calorimetry) for melting point shifts. Use FTIR to detect structural changes (e.g., amine deprotonation) .

Advanced Research Questions

Q. How do stereochemical differences between (R)- and (S)-enantiomers impact pharmacological activity?

- Methodology : Perform in vitro receptor binding assays (e.g., 5-HT3 receptor for antiemetic activity) using isolated enantiomers. Compare IC values and molecular docking simulations to identify stereospecific interactions. Validate in vivo using animal models (e.g., cisplatin-induced emesis in rats) with enantiomer-specific dose-response curves .

Q. What experimental designs address contradictions in reported metabolic half-lives across studies?

- Methodology : Conduct cross-species metabolic profiling (e.g., human vs. rat liver microsomes) under standardized conditions (pH, temperature). Use LC-MS/MS to quantify metabolites and identify enzyme isoforms (e.g., CYP450) responsible for variability. Apply mixed-effects statistical models to account for interspecies and inter-lab differences .

Q. How can time-dependent effects of this compound be modeled in chronic toxicity studies?

- Methodology : Implement longitudinal panel designs with three waves (baseline, 1-week, 1-year). Measure biomarkers (e.g., liver enzymes, creatinine) and behavioral endpoints. Use structural equation modeling (SEM) to analyze direct/indirect effects over time, controlling for covariates like age and dosage .

Q. What strategies resolve discrepancies in solubility data across different pH environments?

- Methodology : Perform pH-solubility profiling using shake-flask method with buffered solutions (pH 1.2–7.4). Characterize solid phases via XRPD to detect polymorphic transitions. Apply Henderson-Hasselbalch equations to predict ionization states and validate with experimental solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in receptor affinity assays?

- Methodology : Replicate assays using identical cell lines (e.g., HEK-293 transfected with target receptors) and buffer conditions. Test for allosteric modulators or endogenous ligands that may interfere. Apply meta-analysis to pooled data, weighting studies by sample size and methodological rigor .

Q. What factors contribute to variability in enantiomeric excess (EE) during asymmetric synthesis?

- Methodology : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvent polarities. Use DOE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time). Quantify EE via chiral HPLC and correlate with computational transition-state models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.